molecular formula C17H16N2O6 B2412888 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 82611-60-7

3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No. B2412888
CAS RN: 82611-60-7
M. Wt: 344.323
InChI Key: UORCURAKJUSAHL-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, also known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a potent inhibitor of chloride channels and has been used in several studies to investigate the role of chloride channels in various biological processes.

Mechanism Of Action

3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a potent inhibitor of chloride channels. It works by binding to the chloride channel and blocking the passage of chloride ions through the channel. This inhibition of chloride channels has been shown to have several physiological effects, including the regulation of cell volume, neuronal excitability, and fluid secretion.

Biochemical And Physiological Effects

3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to have several biochemical and physiological effects. One of the primary effects of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is the regulation of cell volume. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to reduce cell volume by inhibiting the activity of chloride channels. This reduction in cell volume has been shown to have several physiological effects, including the regulation of cell proliferation and the prevention of cell death.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid in lab experiments is its high potency and specificity. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to be a potent inhibitor of chloride channels, making it an ideal compound for investigating the role of chloride channels in various biological processes. However, one of the limitations of using 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is its potential toxicity. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to be toxic to some cell types, making it important to use appropriate safety measures when working with this compound.

Future Directions

There are several future directions for the use of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid in scientific research. One potential direction is the investigation of the role of chloride channels in cancer. Several studies have suggested that chloride channels play a role in cancer cell proliferation and survival. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid could be used to investigate the role of chloride channels in cancer and could potentially be used as a therapeutic agent for cancer treatment. Another potential direction is the investigation of the role of chloride channels in the immune system. Chloride channels have been shown to play a role in immune cell function, and 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid could be used to investigate this role further.

Scientific Research Applications

3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been extensively studied for its various applications in scientific research. One of the primary applications of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is in the investigation of the role of chloride channels in various biological processes. Chloride channels play a crucial role in several physiological processes, including cell volume regulation, neuronal excitability, and fluid secretion. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been used to investigate the role of chloride channels in these processes.

properties

IUPAC Name

3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORCURAKJUSAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

Synthesis routes and methods

Procedure details

To a mixture of 4-nitro phenyl alanine (500 g), sodium hydroxide (162 g) and water (5000 ml) maintained at 0 to 5° C., was added drop wise 50% benzyl chloroformate in toluene (977 g). The reaction mixture was allowed to slowly come to room temperature and further stirred overnight. The reaction mixture was cooled to 10° C. and the pH was adjusted to 2 with dilute HCl. The residue precipitated was filtered and dried to yield pure 2-Benzyloxycarbonylamino-3-(4-nitro-phenyl)-propionic acid (600 g) as an off white powder with a melting point of 123-127° C. The product was characterized by IH NMR (CDCl3+DMSO-d6) δ 3-3.20 (m, 2H, CH2), 4.30 (m, 1H, CH), 4.90 (s, 2H, CH2), 7.20 (m, 6H, Ar & NH), 7.40 (d, 2H, Ar), 8.05 (d, 2H, Ar)
Quantity
500 g
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reactant
Reaction Step One
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162 g
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5000 mL
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reactant
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977 g
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solvent
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0 (± 1) mol
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